REACTION_CXSMILES
|
[OH-:1].[K+].C([C:5]([CH2:16]CC(O)=O)([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([O-:8])=[O:7])C.C([OH:23])C>O>[C:16]([CH:5]([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([OH:8])=[O:7])([OH:23])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
diester
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(CCC1=CSC=C1)CCC(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for two hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Type
|
WAIT
|
Details
|
followed by overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
EXTRACTION
|
Details
|
followed by three ether extractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a white solid in 90% which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from chloroform-hexane
|
Type
|
CUSTOM
|
Details
|
to produce colorless needles
|
Type
|
CUSTOM
|
Details
|
Mp, 118°-119° C.
|
Type
|
CUSTOM
|
Details
|
Ir (KBr, v, cm-1) 2900 w, 1710 s, 1410 w, 1260 w, 925 w, 780 s
|
Duration
|
780 s
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C(C(=O)O)CCC1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |